molecular formula C11H12O B052766 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 37949-03-4

8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No. B052766
CAS RN: 37949-03-4
M. Wt: 160.21 g/mol
InChI Key: MRLBDJHIJZHYMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one involves various chemical reactions, highlighting the compound's versatility. For instance, a novel derivative was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, characterized by techniques such as 13C NMR, 1H NMR, and FT-IR spectroscopy, alongside single crystal X-ray diffraction (Edder et al., 2019). This synthesis showcases the compound's ability to form halogen bonds and hydrogen bonds, indicating its potential for forming diverse chemical structures.

Molecular Structure Analysis

The molecular structure of 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one derivatives has been extensively analyzed using density functional theory (DFT), revealing insights into their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP). The comparison between calculated and experimental chemical shift values and vibrational wavenumbers confirms the accuracy of the theoretical models in predicting molecular characteristics (Edder et al., 2019).

Chemical Reactions and Properties

The compound's chemical reactions are diverse, as demonstrated by the synthesis processes involving multiple steps and the introduction of various functional groups. Its reactivity under different conditions can lead to the formation of novel compounds with significant properties, such as photochromic cyclopentadienodimethyldihydropyrene derivatives indicating potential applications in material science (Mitchell et al., 2004).

Scientific Research Applications

  • Synthetic Methods :

    • Kuroda et al. (2000) described a synthetic method for preparing 2,5-disubstituted 1,6-methano[10]annulenes, potentially applicable to the synthesis of compounds similar to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one (Kuroda et al., 2000).
    • Edder et al. (2019) conducted the synthesis and spectral characterization of a novel compound closely related to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one, highlighting techniques for characterizing similar compounds (Edder et al., 2019).
  • Pharmaceutical Applications :

    • A study by Lijnen et al. (2011) explored the use of a compound structurally similar to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one as a receptor antagonist, highlighting its potential in influencing adipocyte differentiation and adipose tissue development (Lijnen et al., 2011).
    • Vanguru et al. (2017) synthesized derivatives with anti-proliferative properties against various cancer cell lines, suggesting potential applications in cancer treatment (Vanguru et al., 2017).
  • Material Science and Chemical Properties :

    • Learmonth et al. (1997) discussed the utilization of 6-aminotetrahydrobenzo[7]annulenes, which could offer insights into the chemical properties and applications of similar compounds (Learmonth et al., 1997).
    • Rong et al. (2012) reported an efficient synthesis method for 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles, demonstrating the versatility of these compounds in chemical synthesis (Rong et al., 2012).
  • Conformational Analysis and Structural Studies :

    • Camps et al. (1997) performed conformational analysis and transannular reactions of derivatives, contributing to a deeper understanding of the structural dynamics of such compounds (Camps et al., 1997).
  • Receptor Binding and Antagonist Studies :

    • Gawaskar et al. (2015) explored the effect of substituents on GluN2B selective NMDA receptor antagonists, offering insights into the medicinal chemistry applications of benzo[7]annulene-based compounds (Gawaskar et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBDJHIJZHYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481683
Record name 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one

CAS RN

37949-03-4
Record name 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-Tetrahydrobenzo[a][7]annulen-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6,8-dicarboxylate was dissolved in 200 mL of ethanol (EtOH) and then 100 mL of 2 N KOH. The resulting mixture was refluxed at 85° C. for 17 h. After cooling to ambient temperature, the volatiles were evaporated. To the residue was added 120 mL of 2N HCl at 0° C., the crude product was extracted by EtOAc (200 mL×2). The combined extracts were washed with brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc 8:1) to afford 6.6 g (57%) of 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one as a white solid: mp 40-41° C.; 1H NMR (300 MHz, CDCl3) δ: 7.21 (m, 4H), 2.94-2.90 (m, 4H), 2.63-2.60 (m, 4H); LC-MS: 161 (M+H)+.
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Synthesis routes and methods II

Procedure details

The crude dimethyl 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6,8-dicarboxylate was dissolved in 200 mL of ethanol (EtOH) and then 100 mL of 2 N KOH. The resulting mixture was refluxed at 85° C. for 17 h. After cooling to ambient temperature, the volatiles were evaporated. To the residue was added 120 mL of 2N HCl at 0° C., the crude product was extracted by EtOAc (200 mL×2). The combined extracts were washed with brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc 8:1) to afford 6.6 g (57%) of 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene as a white solid: mp 40-41° C.; 1H NMR (300 MHz, CDCl3) δ: 7.21 (m, 4H), 2.94-2.90 (m, 4H), 2.63-2.60 (m, 4H); LC-MS: 161 (M+H)+.
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0 (± 1) mol
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200 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
RB Varga - 2015
Number of citations: 0

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